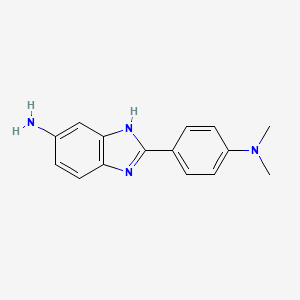

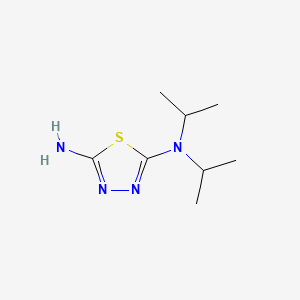

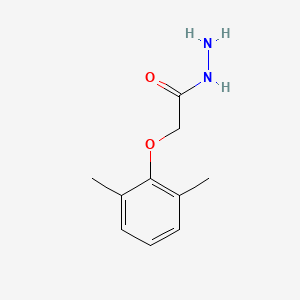

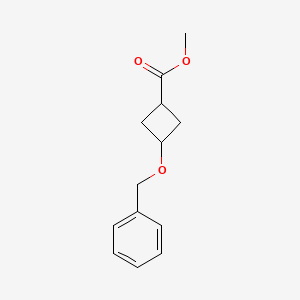

(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of furan derivatives can be complex, involving multiple steps and various reagents. In the first paper, the authors describe the reaction of nitrosocarbonyl compounds with 2,5-disubstituted furans, leading to the formation of 1,4,2-dioxazine and 1,4,2-dioxazole derivatives . This indicates that furan compounds can react with nitrosocarbonyl groups to form heterocyclic structures, which could be relevant to the synthesis of "(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine" by potentially involving similar intermediates or reaction conditions.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as one of the atoms. The papers do not directly analyze the molecular structure of "(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine," but they do provide information on the structural aspects of related compounds. For instance, the conversion of furanone into oxazinone and pyrimidinone derivatives as described in the second paper suggests that the furan ring can be transformed into other heterocyclic systems under certain conditions .

Chemical Reactions Analysis

The chemical reactions involving furan derivatives are diverse and can lead to various products depending on the reaction conditions. The first paper demonstrates that secondary amines can add to the β-carbon of the enone group in certain furan derivatives, which could be a relevant reaction for the synthesis of aminomethyl-furan compounds . Additionally, the thermolysis and base-catalyzed decomposition of furanone derivatives, as mentioned in the second paper, indicate that furan compounds can undergo ring transformations to yield different heterocyclic structures .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine," they do provide insights into the properties of related furan derivatives. For example, the stability of the furo[1,4,2]dioxazines and their isomerization to dioxazolylbutenones under certain conditions suggest that furan derivatives can exhibit interesting reactivity and stability profiles . The spectral data and elemental analyses used to demonstrate the structures of the compounds in the second paper also imply that such methods could be employed to determine the physical and chemical properties of similar furan derivatives .

Aplicaciones Científicas De Investigación

Arylmethylidenefuranones and Furan Derivatives

Chemical Reactions and Synthesis : Arylmethylidenefuranones and their reactions with C- and N-nucleophiles have been systematized, showcasing a broad range of resulting compounds such as amides, pyrrolones, and benzofurans. This indicates the versatility of furan derivatives in synthesizing a diverse array of chemical compounds, which could be relevant to the synthesis and applications of "(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine" (Kamneva, Anis’kova, & Egorova, 2018).

Biomass Conversion and Sustainable Polymers : Furan derivatives, derived from plant biomass, are identified as key intermediates for sustainable chemical production. This includes their use in generating polymers, functional materials, and fuels, suggesting potential applications in green chemistry and material science for "(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine" (Chernyshev, Kravchenko, & Ananikov, 2017).

Biological Activity of Furan-Substituted Compounds : Furan and thiophene moieties in drug design, especially within the context of purine and pyrimidine nucleobases and nucleosides, play a significant role in medicinal chemistry. This highlights the potential pharmacological applications of furan derivatives in designing new drugs with antiviral, antitumor, and antimycobacterial activities (Ostrowski, 2022).

Self-Healing Polymers : The utilization of furan groups in self-healing polymers through Diels–Alder reactions showcases the application potential in material science for improving durability and longevity of materials (Liu & Chuo, 2013).

Propiedades

IUPAC Name |

1-(2,3-dimethoxyphenyl)-N-(furan-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-16-13-7-3-5-11(14(13)17-2)9-15-10-12-6-4-8-18-12/h3-8,15H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJRSBYGWGCFMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436086-81-6 |

Source

|

| Record name | N-[(2,3-Dimethoxyphenyl)methyl]-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436086-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

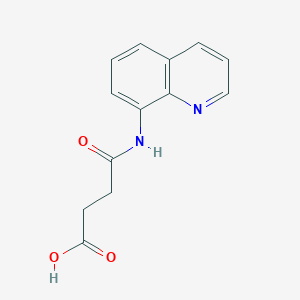

![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)